molecular formula C18H19N3OS B4200103 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

Cat. No. B4200103
M. Wt: 325.4 g/mol
InChI Key: FKRQLJPRWWQAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied in the scientific community for its potential applications in cancer research. This compound has been shown to selectively inhibit the activity of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in regulating gene expression and cell proliferation.

Mechanism of Action

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide works by binding to the active site of PCAF, preventing it from acetylating its target proteins. This leads to a cascade of downstream effects, including the inhibition of gene expression and cell proliferation. The selective toxicity of this compound is thought to be due to the fact that cancer cells are more reliant on PCAF activity than normal cells, making them more susceptible to its inhibition.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This suggests that this compound may have potential applications in the treatment of inflammatory diseases. Additionally, this compound has been shown to modulate the activity of certain transcription factors, which are involved in the regulation of gene expression. This suggests that this compound may have potential applications in a range of fields, including neuroscience and developmental biology.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide is its high selectivity for PCAF, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it readily available for use in lab experiments. However, there are also some limitations to the use of this compound. For example, it has been shown to have off-target effects on other histone acetyltransferase enzymes, which may complicate its use in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

Despite the limitations of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide, there are many exciting future directions for research on this compound. One potential avenue of research is the development of more selective inhibitors of PCAF, which would allow for more precise manipulation of this enzyme's activity. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and other conditions, which could be explored in more detail. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Scientific Research Applications

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide has been extensively studied in the field of cancer research due to its ability to selectively inhibit the activity of PCAF. This enzyme is known to play a crucial role in the regulation of gene expression and cell proliferation, making it an attractive target for cancer therapy. Inhibition of PCAF by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This selective toxicity makes this compound a promising candidate for the development of cancer therapeutics.

properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(17-7-4-10-23-17)20-13-8-9-16-15(11-13)19-12-21(16)14-5-2-1-3-6-14/h4,7-12,14H,1-3,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRQLJPRWWQAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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